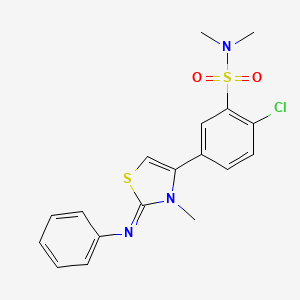
Metibride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of METIBRIDE is generally carried out through custom synthesis due to its specialized nature. The process involves large-scale chemical reactions under controlled conditions to ensure high purity and yield. The compound is then purified and tested for quality before being made available for research purposes .
Chemical Reactions Analysis
Types of Reactions: METIBRIDE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazoline compounds .
Scientific Research Applications
METIBRIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METIBRIDE involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by binding to these targets and modulating their activity, leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and alteration of signal transduction processes .
Comparison with Similar Compounds
METIBRIDE is unique due to its specific chemical structure and reactivity. Similar compounds include:
- 2-Chloro-N,N-dimethyl-5-(3-methyl-2-(phenylimino)-4-thiazolin-4-yl)benzenesulfonamide
- N,N-Dimethyl-5-(3-methyl-2-(phenylimino)-4-thiazolin-4-yl)benzenesulfonamide
- 2-Chloro-5-(3-methyl-2-(phenylimino)-4-thiazolin-4-yl)benzenesulfonamide
These compounds share structural similarities but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
77989-60-7 |
|---|---|
Molecular Formula |
C18H18ClN3O2S2 |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
2-chloro-N,N-dimethyl-5-(3-methyl-2-phenylimino-1,3-thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H18ClN3O2S2/c1-21(2)26(23,24)17-11-13(9-10-15(17)19)16-12-25-18(22(16)3)20-14-7-5-4-6-8-14/h4-12H,1-3H3 |
InChI Key |
NRWBCTIORMNETF-UHFFFAOYSA-N |
SMILES |
CN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)S(=O)(=O)N(C)C |
Canonical SMILES |
CN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=C(C=C3)Cl)S(=O)(=O)N(C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














